SW106065

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

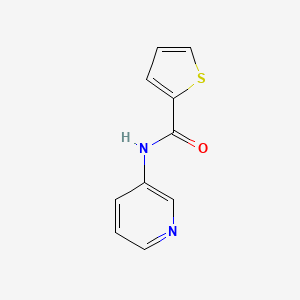

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-pyridin-3-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c13-10(9-4-2-6-14-9)12-8-3-1-5-11-7-8/h1-7H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLHUDRMLWWFRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355060 | |

| Record name | 2-Thiophenecarboxamide, N-3-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62289-81-0 | |

| Record name | N-3-Pyridinyl-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62289-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxamide, N-3-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CHIR99021: A Technical Guide to its Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHIR99021 is a small molecule of the aminopyrimidine class, recognized as one of the most potent and selective inhibitors of Glycogen Synthase Kinase 3 (GSK-3).[1][2] Its primary mechanism of action is the competitive inhibition of ATP binding to GSK-3, which leads to the robust activation of the canonical Wnt/β-catenin signaling pathway.[3] This activity makes CHIR99021 an indispensable tool in stem cell biology for maintaining pluripotency and directing differentiation, as well as a compound of interest in regenerative medicine and cancer research.[3][4] This document provides an in-depth overview of CHIR99021's mechanism of action, quantitative data on its potency and selectivity, detailed experimental protocols for its use, and a discussion of its applications and potential off-target effects.

Core Mechanism of Action: Activation of the Wnt/β-Catenin Pathway

CHIR99021 functions as a direct inhibitor of the serine/threonine kinase Glycogen Synthase Kinase 3 (GSK-3), which has two isoforms, GSK-3α and GSK-3β.[4][5] GSK-3 is a central, constitutively active regulatory kinase in numerous cellular processes, but it plays a critical inhibitory role in the canonical Wnt/β-catenin signaling pathway.[1][4]

In the absence of Wnt signaling (the "Wnt OFF" state): GSK-3 is a key component of a multiprotein "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1α (CK1α).[3][4] This complex sequesters the transcriptional coactivator β-catenin from the cytoplasm. Within this complex, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[1][4][6] This process keeps cytoplasmic β-catenin levels low, preventing its translocation to the nucleus and the activation of Wnt target genes.[4]

Upon Wnt pathway activation or inhibition of GSK-3 by CHIR99021 (the "Wnt ON" state): The binding of a Wnt ligand to its Frizzled (Fzd) receptor and LRP5/6 co-receptor initiates a signaling cascade that disrupts the destruction complex.[6] CHIR99021 achieves the same outcome more directly. As a potent ATP-competitive inhibitor, CHIR99021 binds to the ATP pocket of GSK-3α and GSK-3β, preventing them from phosphorylating their substrates, including β-catenin.[3][7] This inhibition of GSK-3 leads to the stabilization and accumulation of non-phosphorylated β-catenin in the cytoplasm.[1][2][4] The elevated levels of β-catenin result in its translocation to the nucleus, where it binds to the T-cell factor/lymphoid-enhancing factor (TCF/LEF) family of transcription factors to drive the expression of Wnt target genes.[1][2][8] These genes are involved in critical cellular processes such as proliferation, differentiation, and cell fate decisions.[4]

Thus, the chemical inhibition of GSK-3 by CHIR99021 serves as a potent pharmacological method for activating canonical Wnt signaling.[1][2]

Caption: Wnt/β-catenin signaling pathway with and without CHIR99021.

Quantitative Analysis: Potency, Selectivity, and Concentrations

CHIR99021 is distinguished by its high potency and selectivity for GSK-3 over other kinases. This specificity is crucial for minimizing off-target effects and ensuring that observed biological outcomes are attributable to Wnt pathway activation.

| Parameter | Target | Value | Species | Reference |

| IC₅₀ | GSK-3β | 6.7 nM | N/A | [5] |

| IC₅₀ | GSK-3α | 10 nM | N/A | [5] |

| IC₅₀ (Toxicity) | ES-D3 Cells | 4.9 µM | Mouse | [9] |

| Effective Concentration | Cell Culture | 0.1 µM - 15 µM | Various | [4] |

| Commonly Used Range | Wnt Activation | 3 µM - 10 µM | Various | [6] |

CHIR99021 exhibits very little activity against a broad panel of other kinases, such as CDK2, MAPK, and PKB, underscoring its high selectivity.[5] However, researchers should exercise caution, as some studies suggest that at higher micromolar concentrations (typically >3 µM), CHIR99021 may have off-target effects or induce cellular responses independent of Wnt signaling.[6][8] It is therefore recommended to perform dose-response experiments to determine the optimal concentration for a specific cell line and experimental goal.[10]

Experimental Methodologies

Accurate and reproducible experimental results with CHIR99021 depend on proper preparation and application. Below are protocols for common laboratory procedures involving this compound.

A concentrated stock solution is typically prepared in dimethyl sulfoxide (DMSO) and stored frozen in single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

-

Objective: To prepare a 10 mM stock solution of CHIR99021.

-

Materials:

-

CHIR99021 powder (MW: 465.34 g/mol )

-

Anhydrous, sterile DMSO

-

-

Protocol:

-

To prepare a 10 mM stock from 2 mg of CHIR99021, add 429.8 µL of pure DMSO to the vial.[4]

-

To aid solubilization, gently warm the mixture at 37°C for 3-5 minutes and vortex.[4]

-

Once fully dissolved, prepare single-use aliquots appropriate for your experimental needs.

-

Store the aliquots at -20°C, protected from light.[4]

-

Note: The final concentration of DMSO in cell culture media should not exceed 0.5% to avoid solvent toxicity.[4]

-

The most direct method to confirm the activity of CHIR99021 in a cellular context is to measure the accumulation of its downstream target, β-catenin.

-

Objective: To detect the stabilization and accumulation of β-catenin in cells treated with CHIR99021.

-

Protocol:

-

Cell Seeding: Plate cells in a 6-well plate at a density that ensures they reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[10]

-

Treatment: Thaw an aliquot of CHIR99021 stock solution at 37°C. Pre-warm the cell culture medium and add the compound to achieve the desired final concentrations (e.g., a dose-response of 0, 1, 3, 10 µM). Include a vehicle-only control (DMSO).[10]

-

Incubation: Treat the cells for a predetermined period (e.g., 6, 12, or 24 hours). A time-course experiment is recommended to find the optimal endpoint.[10]

-

Cell Lysis:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[10]

-

Add RIPA lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors to each well.[10]

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[10]

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a standard assay (e.g., BCA or Bradford).

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples, prepare them with Laemmli buffer, and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for total β-catenin overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Caption: Workflow for assessing β-catenin stabilization via Western Blot.

References

- 1. agscientific.com [agscientific.com]

- 2. agscientific.com [agscientific.com]

- 3. benchchem.com [benchchem.com]

- 4. reprocell.com [reprocell.com]

- 5. stemcell.com [stemcell.com]

- 6. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

CHIR99021: A Comprehensive Technical Guide to a Potent Wnt Signaling Pathway Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHIR99021 is a highly potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3), which functions as a robust activator of the canonical Wnt/β-catenin signaling pathway.[1][2] Its exceptional specificity for GSK-3α and GSK-3β isoforms, coupled with low nanomolar efficacy, has established it as an indispensable tool in stem cell biology, regenerative medicine, and cancer research.[2][3] This technical guide provides an in-depth overview of CHIR99021, including its mechanism of action, biochemical properties, detailed experimental protocols for its characterization, and its diverse research applications.

Introduction

CHIR99021, an aminopyrimidine derivative, is one of the most selective inhibitors of GSK-3 reported to date.[4][5] GSK-3 is a constitutively active serine/threonine kinase that plays a pivotal role as a negative regulator in the canonical Wnt signaling pathway. By inhibiting GSK-3, CHIR99021 mimics Wnt signaling, leading to the stabilization and nuclear accumulation of β-catenin.[6] This, in turn, activates the transcription of Wnt target genes, which are crucial for a myriad of cellular processes including proliferation, differentiation, and pluripotency.[6][7] The high selectivity of CHIR99021 minimizes off-target effects, making it a reliable tool for elucidating the physiological and pathological roles of Wnt signaling.[4]

Mechanism of Action

In the absence of a Wnt ligand, cytoplasmic β-catenin is phosphorylated by a "destruction complex" comprising GSK-3, Axin, and Adenomatous Polyposis Coli (APC).[6] Phosphorylated β-catenin is subsequently ubiquitinated and targeted for proteasomal degradation.[6]

The binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor initiates a signaling cascade that leads to the inactivation of the destruction complex.[6] CHIR99021 acts downstream in this pathway by directly inhibiting the kinase activity of GSK-3α and GSK-3β.[2] This inhibition prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus.[6] In the nucleus, β-catenin partners with T-cell factor/lymphoid-enhancing factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[8]

Quantitative Data

CHIR99021 exhibits high potency and selectivity for GSK-3. The following tables summarize key quantitative data for this compound.

Table 1: Biochemical Properties and Potency of CHIR99021

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₈Cl₂N₈ | - |

| Molecular Weight | 465.34 g/mol | [6] |

| IC₅₀ for GSK-3β | 6.7 nM | [2] |

| IC₅₀ for GSK-3α | 10 nM | [2] |

| EC₅₀ for TCF/LEF Reporter Activity | 1.5 µM | [4] |

| Ki for GSK-3β | 9.8 nM | [5] |

Table 2: Kinase Selectivity Profile of CHIR99021

| Kinase | IC₅₀ (µM) | Selectivity vs. GSK-3β | Reference |

| GSK-3β | 0.0067 | - | [2] |

| CDK2 | 1.4 | >200-fold | [1] |

| Other Kinases (Panel of >20) | >1 | >500-fold | [3] |

Note: CHIR99021 demonstrates over 500-fold selectivity for GSK-3 over closely related kinases and over 800-fold selectivity against a panel of 45 other enzymes and receptors.[3]

Experimental Protocols

In Vitro GSK-3β Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the IC₅₀ value of CHIR99021 against GSK-3β.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3 substrate peptide

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

CHIR99021

-

DMSO

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

White, opaque 96- or 384-well plates

-

Multilabel plate reader capable of luminescence detection

Procedure:

-

Prepare CHIR99021 Dilutions: Create a serial dilution of CHIR99021 in DMSO. Further dilute these in the kinase buffer to the desired final concentrations. Include a DMSO-only control.

-

Reaction Setup: In each well of the plate, add the following components in order:

-

Kinase buffer

-

CHIR99021 dilution (or DMSO for control)

-

GSK-3β enzyme solution

-

Substrate peptide solution

-

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Develop Luminescence: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal.

-

Measure Luminescence: Read the luminescence on a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the CHIR99021 concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

TOPFlash Reporter Assay for Wnt Pathway Activation

This assay quantifies the activation of the canonical Wnt pathway by measuring the transcriptional activity of TCF/LEF.

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

TOPFlash and FOPFlash reporter plasmids

-

Renilla luciferase control plasmid (e.g., pRL-TK)

-

Transfection reagent (e.g., Lipofectamine)

-

CHIR99021

-

Dual-Luciferase® Reporter Assay System

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.

-

Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent.

-

Incubation: Incubate the cells for 24 hours post-transfection.

-

CHIR99021 Treatment: Replace the medium with fresh medium containing various concentrations of CHIR99021 or a vehicle control (DMSO).

-

Incubation: Incubate for an additional 18-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay:

-

Transfer the cell lysate to a white, opaque 96-well plate.

-

Add the Luciferase Assay Reagent II to measure firefly luciferase activity (TOP/FOPFlash signal).

-

Add the Stop & Glo® Reagent to quench the firefly reaction and measure Renilla luciferase activity (for normalization).

-

-

Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings. Calculate the fold change in reporter activity for CHIR99021-treated cells relative to the vehicle-treated control. The EC₅₀ value can be determined by plotting the fold change against the log of the CHIR99021 concentration.

Experimental Workflow Visualization

Applications in Research

CHIR99021's potent and selective activation of the Wnt pathway has made it a versatile tool in numerous research areas:

-

Stem Cell Biology: It is widely used to maintain the pluripotency and self-renewal of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).[6]

-

Directed Differentiation: CHIR99021 is a key component in protocols for directing the differentiation of pluripotent stem cells into various lineages, including cardiomyocytes, hepatocytes, and neurons.

-

Regenerative Medicine: By promoting cell proliferation and differentiation, CHIR99021 is being investigated for its potential in tissue repair and regeneration.

-

Cancer Research: The Wnt pathway is frequently dysregulated in cancer. CHIR99021 is used to study the effects of Wnt activation on cancer cell proliferation, differentiation, and survival.[6]

-

Disease Modeling: It is employed in the generation of organoids and other in vitro models to study diseases where Wnt signaling is implicated.

Conclusion

CHIR99021 is a powerful and highly selective pharmacological tool for the activation of the canonical Wnt/β-catenin signaling pathway. Its well-characterized mechanism of action and high potency make it an invaluable reagent for researchers in stem cell biology, drug discovery, and developmental biology. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for the effective utilization of CHIR99021 in a variety of research applications. As with any potent signaling modulator, careful dose-response studies are recommended to determine the optimal concentration for specific cell types and experimental contexts.

References

- 1. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]

- 4. researchgate.net [researchgate.net]

- 5. CHIR99021, trough GSK-3β Targeting, Reduces Epithelioid Sarcoma Cell Proliferation by Activating Mitotic Catastrophe and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reprocell.com [reprocell.com]

- 7. researchgate.net [researchgate.net]

- 8. agscientific.com [agscientific.com]

The Role of CHIR99021 in the Potent and Selective Inhibition of GSK3β: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen Synthase Kinase 3β (GSK3β) is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is associated with various pathologies, making it a critical target for therapeutic intervention. CHIR99021 has emerged as a highly potent and selective small molecule inhibitor of GSK3β. This technical guide provides an in-depth analysis of CHIR99021's mechanism of action, its quantitative inhibitory properties, and detailed protocols for key experimental assays. Furthermore, it visually elucidates the intricate signaling pathways modulated by this inhibitor and the workflows of essential experimental procedures.

Introduction to CHIR99021 and GSK3β

Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed and constitutively active serine/threonine kinase that plays a pivotal role in a wide array of cellular signaling pathways.[1] It exists in two isoforms, GSK3α and GSK3β, which are encoded by distinct genes but share a high degree of homology in their kinase domains. GSK3β is a key negative regulator in the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[2]

CHIR99021, also known as CT99021, is an aminopyrimidine derivative that has been identified as one of the most potent and selective inhibitors of GSK3.[3] Its ability to specifically inhibit both GSK3α and GSK3β isoforms has made it an invaluable tool in stem cell biology for maintaining pluripotency and directing differentiation, as well as in research into diseases such as cancer and neurodegenerative disorders.[2][4]

Mechanism of Action

CHIR99021 functions as an ATP-competitive inhibitor of GSK3.[3] It binds to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group from ATP to its substrates. This inhibition is highly specific to GSK3α and GSK3β. By blocking GSK3β activity, CHIR99021 prevents the phosphorylation and subsequent degradation of β-catenin.[2] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus. In the nucleus, β-catenin acts as a transcriptional coactivator, binding to the T-cell factor/lymphoid-enhancing factor (TCF/LEF) family of transcription factors to initiate the expression of Wnt target genes.[2] Consequently, CHIR99021 is a potent activator of the canonical Wnt/β-catenin signaling pathway.

Figure 1: Wnt/β-catenin signaling pathway with and without CHIR99021.

Quantitative Data

CHIR99021 exhibits high potency and selectivity for GSK3α and GSK3β. The following tables summarize the key quantitative metrics for CHIR99021's activity.

| Parameter | Target | Value | Reference(s) |

| IC50 | GSK3β | 6.7 nM | [5] |

| GSK3α | 10 nM | [5] | |

| Ki | GSK3β | 9.8 nM | [6] |

| EC50 | Wnt/β-catenin pathway activation (TCF/LEF reporter assay in HEK293 cells) | 1.5 µM | [7] |

Table 1: In Vitro Potency and Efficacy of CHIR99021

| Assay | Cell Line | Effect | Concentration | Reference(s) |

| Cytotoxicity (IC50) | Mouse embryonic stem cells (ES-D3) | Cell viability reduction | 4.9 µM | [8] |

| Apoptosis Induction | A375 melanoma cells (with TRAIL) | Increased apoptosis | 5 µM | [9] |

| Maintenance of Stemness | Human dental pulp stem cells | Minimal apoptosis | 5 nM | [7] |

| Proliferation | Alveolar epithelial cells | Increased proliferation | Not specified | [10] |

Table 2: Cellular Activity of CHIR99021

Experimental Protocols

In Vitro GSK3β Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the IC50 value of CHIR99021 for GSK3β using a luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).[6]

Materials:

-

Recombinant human GSK3β enzyme

-

GSK3 substrate peptide

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

CHIR99021

-

DMSO

-

ADP-Glo™ Kinase Assay Kit

-

White, opaque 96-well or 384-well plates

-

Multilabel plate reader capable of luminescence detection

Procedure:

-

Serial Dilution: Prepare a serial dilution of CHIR99021 in DMSO. For IC50 determination, a typical starting concentration is 1 µM, diluted down to the pM range. Include a DMSO-only control.

-

Reaction Setup: In each well, add the following components in order:

-

Kinase buffer

-

1 µL of CHIR99021 dilution or DMSO

-

GSK3β enzyme solution (final concentration ~0.5-1 ng/µL)

-

Substrate peptide solution (final concentration ~0.2 µg/µL)

-

-

Initiate Reaction: Start the kinase reaction by adding ATP solution (final concentration ~10-25 µM). The final reaction volume is typically 10-25 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction & Detect ADP:

-

Add an equal volume of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

-

Add double the initial reaction volume of Kinase Detection Reagent to all wells. This converts ADP to ATP, driving a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control and plot against the logarithm of the inhibitor concentration to determine the IC50 value.

Figure 2: Workflow for in vitro GSK3β kinase inhibition assay.

Western Blot Analysis of β-catenin Stabilization

This protocol describes the detection of increased total β-catenin levels in cells treated with CHIR99021.[10][11]

Materials:

-

Cell line of interest (e.g., HEK293T, A375)

-

CHIR99021

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against total β-catenin

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with CHIR99021 (e.g., 3-10 µM) or DMSO for a specified time (e.g., 6-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against total β-catenin overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and capture the chemiluminescent signal.

-

Strip the membrane and re-probe for a loading control.

-

Quantify band intensities using densitometry software.

-

TOPFlash/FOPFlash Reporter Assay for Wnt Pathway Activation

This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.[12][13] TOPFlash contains TCF/LEF binding sites driving a luciferase reporter, while FOPFlash has mutated sites and serves as a negative control.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TOPFlash and FOPFlash reporter plasmids

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

CHIR99021

-

DMSO

-

Dual-Luciferase® Reporter Assay System

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells in a 24-well plate with the TOPFlash (or FOPFlash) plasmid and the Renilla luciferase control plasmid.

-

Inhibitor Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of CHIR99021 or DMSO.

-

Incubation: Incubate the cells for an additional 18-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.

-

Luciferase Assay:

-

Transfer cell lysate to a white, opaque 96-well plate.

-

Add Luciferase Assay Reagent II to measure firefly luciferase activity.

-

Add Stop & Glo® Reagent to quench the firefly reaction and measure Renilla luciferase activity.

-

-

Data Analysis:

-

Normalize the firefly luciferase reading to the Renilla luciferase reading for each well.

-

Calculate the fold change in reporter activity for CHIR99021-treated cells relative to the DMSO-treated control cells.

-

Selectivity and Off-Target Effects

CHIR99021 is highly selective for GSK3 over other kinases.[14] Kinome scans have demonstrated that at concentrations effective for GSK3 inhibition, CHIR99021 shows minimal activity against a large panel of other kinases.[7] However, it is important to note that at higher micromolar concentrations, off-target effects can occur.[1] For instance, some studies have noted effects on the CDK2-cyclin A2/E cell-cycle complex at higher concentrations.[4] Therefore, it is crucial to use the lowest effective concentration of CHIR99021 and to include appropriate controls to ensure that the observed effects are due to GSK3 inhibition.[1]

Conclusion

CHIR99021 is a powerful and selective tool for the inhibition of GSK3β and the subsequent activation of the Wnt/β-catenin signaling pathway. Its high potency and well-characterized mechanism of action make it an indispensable reagent in a wide range of research areas. This guide provides the essential technical information and detailed experimental protocols to effectively utilize CHIR99021 in the laboratory. A thorough understanding of its quantitative properties and the implementation of rigorous experimental design, including appropriate controls, will enable researchers to generate reliable and reproducible data in their investigations of GSK3β-mediated cellular processes.

References

- 1. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reprocell.com [reprocell.com]

- 3. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]

- 4. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stemcell.com [stemcell.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 14. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]

Unraveling the Specificity of CHIR99021: A Technical Guide to its Selectivity for GSK3

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHIR99021 is a potent and highly selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK3), a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell cycle regulation, and apoptosis. Its remarkable specificity for GSK3α and GSK3β has positioned it as an invaluable tool in dissecting the physiological roles of GSK3 and as a promising therapeutic agent in various disease contexts, including neurodegenerative disorders and cancer. This technical guide provides an in-depth analysis of the selectivity of CHIR99021 for GSK3, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Analysis of CHIR99021 Selectivity

The selectivity of a kinase inhibitor is paramount to its utility as a research tool and its safety profile as a therapeutic. CHIR99021 has demonstrated exceptional selectivity for GSK3 over a broad panel of other kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of CHIR99021 against GSK3 and a selection of off-target kinases, highlighting its potent and specific inhibitory activity.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. GSK3β | Reference |

| GSK3β | 6.7 - 40 | - | [1][2][3] |

| GSK3α | 10 | ~1.5x | [2][3] |

| CDK2 | 1400 | ~209x | [1] |

| BRAF | >1000 | >149x | [4] |

| DYKR1B | Moderately inhibited | - | [4] |

| Other Kinases (panel of 30) | >1000 | >149x | [1] |

| Other Kinases (panel of 359) | Minimal inhibition | - | [4][5] |

Note: IC50 values can vary between different studies and assay conditions.

Experimental Protocols for Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile is a critical step in its characterization. Several robust methodologies are employed to assess the potency and specificity of compounds like CHIR99021.

In Vitro Kinase Inhibition Assays (e.g., Kinase-Glo®, LanthaScreen®)

These assays directly measure the ability of an inhibitor to block the enzymatic activity of a purified kinase.

-

Principle: These assays typically measure the depletion of ATP or the formation of ADP, which is a direct product of the kinase-catalyzed phosphorylation reaction. The Kinase-Glo® platform, for instance, quantifies the amount of ATP remaining in solution following the kinase reaction using a luciferase-based system. A lower luminescence signal indicates higher kinase activity and weaker inhibition.

-

Methodology:

-

Reagent Preparation: Recombinant purified kinases, their specific substrates, ATP, and the test compound (CHIR99021) at various concentrations are prepared in a suitable assay buffer.

-

Kinase Reaction: The kinase, substrate, and test compound are incubated together in the wells of a microplate. The reaction is initiated by the addition of ATP.

-

Signal Detection: After a defined incubation period, a detection reagent (e.g., Kinase-Glo® reagent) is added to stop the kinase reaction and generate a luminescent or fluorescent signal that is proportional to the amount of ATP remaining or ADP produced.

-

Data Analysis: The signal is measured using a plate reader. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

-

Competitive Binding Assays (e.g., KINOMEscan™)

This technology assesses the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.

-

Principle: The KINOMEscan™ platform utilizes DNA-tagged kinases and an immobilized ligand. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand, thus reducing the amount of kinase captured on the solid support. The amount of kinase bound to the support is then quantified using quantitative PCR (qPCR) of the DNA tag.

-

Methodology:

-

Compound Incubation: The test compound (CHIR99021) is incubated with a panel of DNA-tagged kinases.

-

Affinity Chromatography: The mixture is passed through a column containing the immobilized ligand. Kinases that are not bound by the test compound will bind to the ligand and be retained in the column.

-

Quantification: The amount of each kinase retained on the column is quantified by qPCR.

-

Data Analysis: The results are typically expressed as the percentage of the kinase that remains bound to the column in the presence of the test compound, relative to a control. A lower percentage indicates stronger binding of the test compound to the kinase.

-

Visualization of Key Pathways and Workflows

To further elucidate the context of CHIR99021's action and the methods used to characterize it, the following diagrams are provided.

Caption: Canonical Wnt/β-catenin signaling pathway with and without Wnt ligand or CHIR99021.

Caption: General workflow for determining kinase inhibitor selectivity.

Conclusion

CHIR99021 stands out as a remarkably potent and selective inhibitor of GSK3α and GSK3β. The quantitative data derived from rigorous kinase profiling assays consistently demonstrate its high degree of specificity, with IC50 values in the low nanomolar range for GSK3 and significantly higher values for a vast array of other kinases. This high selectivity, established through well-defined experimental protocols, underpins its widespread use as a precise pharmacological tool to investigate GSK3-mediated signaling pathways, such as the canonical Wnt/β-catenin pathway. For researchers and drug development professionals, a thorough understanding of CHIR99021's selectivity is crucial for the accurate interpretation of experimental results and for advancing its potential therapeutic applications.

References

- 1. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

CHIR99021: A Technical Guide to its Applications in Developmental Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHIR99021, also known as CT99021, is a highly potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2] As an aminopyrimidine derivative, it exhibits high selectivity for the two GSK-3 isoforms, GSK-3α and GSK-3β.[1][2] By inhibiting GSK-3, CHIR99021 functions as a robust activator of the canonical Wnt/β-catenin signaling pathway.[2][3] This pathway is fundamental to numerous processes during embryonic development, including cell fate determination, proliferation, and migration. Consequently, CHIR99021 has become an indispensable tool in developmental biology research, particularly in the fields of stem cell maintenance, directed differentiation, organoid formation, and tissue regeneration.[1] This guide provides an in-depth overview of the mechanism, applications, and experimental protocols involving CHIR99021.

Mechanism of Action: The Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway's activity is primarily regulated by the cytoplasmic levels of β-catenin.[1] In the absence of a Wnt ligand (the "OFF" state), GSK-3 is a key component of a "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1α (CK1α).[1][4] This complex phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[1][5]

When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor (the "ON" state), the destruction complex is inhibited.[4] CHIR99021 mimics this "ON" state by directly inhibiting the kinase activity of GSK-3.[1][2] This prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and translocation into the nucleus.[1] In the nucleus, β-catenin acts as a coactivator for the T-cell factor/lymphoid-enhancing factor (TCF/LEF) family of transcription factors, initiating the expression of Wnt target genes that drive various developmental processes.[1][2]

Quantitative Data

CHIR99021 is distinguished by its high potency and selectivity. The tables below summarize its inhibitory concentrations and the effective concentrations used in various developmental biology applications.

Table 1: Inhibitory Concentrations (IC₅₀) of CHIR99021

| Target | IC₅₀ Value | Reference |

| GSK-3β | 6.7 nM | [3][5] |

| GSK-3α | 10 nM | [3][5] |

Table 2: Effective Concentrations of CHIR99021 in Developmental Biology Applications

| Application | Cell/Tissue Type | Effective Concentration | Reference |

| Stem Cell Maintenance (Mouse) | Mouse Embryonic Stem Cells | 3 µM (in 2i medium) | [6] |

| Cardiomyocyte Differentiation | Human Pluripotent Stem Cells | Varies (e.g., 10-12 µM) | [3] |

| Kidney Organoid Formation | Human Pluripotent Stem Cells | 5-8 µM | [7] |

| Intestinal Organoid Culture | Mouse and Human Intestinal Stem Cells | 10 µM | [8] |

| Digit Tip Regeneration | Mouse Fetal Paws | 25-30 µM | [9][10] |

| Lung Regeneration | Mouse Model of Acute Lung Injury | Not specified | [11][12] |

| Neural Stem Cell Generation | Human Embryonic Stem Cells | Not specified | [3] |

Note: The optimal concentration can vary depending on the specific cell line, protocol, and desired outcome. It is often recommended to perform a dose-response curve to determine the optimal concentration for a specific experiment.[7][13]

Applications in Developmental Biology Research

Stem Cell Maintenance and Pluripotency

CHIR99021 is a cornerstone of many modern stem cell culture protocols. It is frequently used to promote the self-renewal and maintain the pluripotency of both embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).[1] For instance, in the widely used "2i" (two inhibitors) medium for mouse ESCs, CHIR99021 is combined with a MEK inhibitor (PD0325901) to suppress differentiation pathways and sustain a naive "ground state" of pluripotency, even in the absence of Leukemia Inhibitory Factor (LIF).[3][6]

Directed Differentiation and Lineage Specification

By precisely activating Wnt signaling at specific time points, researchers can guide the differentiation of pluripotent stem cells into various specialized cell types. This temporal control is critical for recapitulating developmental pathways in vitro. Applications include:

-

Cardiomyocyte Differentiation: CHIR99021 is used to induce mesoderm, the precursor to cardiac lineages, from human ESCs and iPSCs.[3]

-

Hepatocyte Differentiation: Activation of Wnt/β-catenin signaling with CHIR99021 can direct the differentiation of human adipose stem cells into functional hepatocytes.

-

Neural Lineage: It is used in protocols to generate and maintain primitive neural stem cells from human ESCs.[3]

Organoid Formation

Organoids are three-dimensional, self-organizing structures derived from stem cells that mimic the architecture and function of native organs. CHIR99021 is a key reagent in many organoid protocols:

-

Kidney Organoids: Differentiation of hPSCs into kidney organoids involves an initial treatment with CHIR99021 for several days to induce intermediate mesoderm, followed by a later, short, high-concentration pulse to stimulate nephrogenesis.[7]

-

Intestinal Organoids: To enhance the stem cell-like state of intestinal organoids and improve their growth potential, the culture medium is often supplemented with CHIR99021.[8]

-

Cerebral Organoids: The concentration of CHIR99021 can dose-dependently regulate apoptosis, proliferation, and differentiation during the development of cerebral organoids.[14]

Tissue Regeneration

The activation of Wnt signaling is crucial for the regeneration of various tissues. CHIR99021 is used as a pharmacological tool to stimulate these regenerative processes in experimental models:

-

Limb/Digit Regeneration: Studies have shown that activating the Wnt pathway with CHIR99021 can promote the regeneration of amputated digit tips in mice, leading to the formation of new cartilage-like tissue.[9][10][15]

-

Lung Regeneration: In mouse models of acute lung injury, CHIR99021 treatment has been shown to promote the proliferation of alveolar epithelial cells, contributing to the renewal of the alveolar population and enhanced lung regeneration.[11][12]

-

Bone Formation: By creating an osteogenic microenvironment, CHIR99021-treated osteocytes can enhance the osteogenesis and vasculogenesis of bone marrow stromal cells.[16]

Experimental Protocols

General Protocol: Preparation of CHIR99021 Stock Solution

CHIR99021 is typically supplied as a powder. A concentrated stock solution is prepared for convenient use in cell culture.

-

Reconstitution: To prepare a 10 mM stock solution, dissolve 2 mg of CHIR99021 (Molecular Weight: 465.34 g/mol ) in 429.8 µL of high-purity DMSO.[1]

-

Solubilization: If necessary, gently warm the mixture to 37°C for 3-5 minutes to ensure complete solubilization.[1]

-

Aliquoting and Storage: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[1]

-

Use in Culture: When ready to use, thaw an aliquot at 37°C. Pre-warm the cell culture medium before adding the reconstituted compound to prevent precipitation. The final concentration of DMSO in the culture medium should not exceed 0.5%.[1]

Key Protocol: Generation of Kidney Organoids from hPSCs

This protocol is adapted from published methods and demonstrates the critical, stage-specific use of CHIR99021.[7]

-

Initial Differentiation (Days 0-4):

-

Culture human pluripotent stem cells (hPSCs) to approximately 80-90% confluency.

-

To initiate differentiation into posterior primitive streak, replace the culture medium with APEL medium supplemented with 8 µM CHIR99021.[7]

-

Culture for 3 to 4 days. The optimal duration may vary between hPSC lines and should be optimized to induce a balanced population of intermediate mesoderm progenitors.[7]

-

-

Intermediate Mesoderm Formation (Days 4-7):

-

Remove the CHIR99021-containing medium.

-

Culture the cells in APEL medium supplemented with 200 ng/mL FGF9 and 1 µg/mL heparin for an additional 3 days to promote the development of metanephric mesenchyme.

-

-

3D Aggregation and Nephron Induction (Day 7 onwards):

-

Dissociate the cells into a single-cell suspension.

-

Aggregate the cells by centrifugation in a V-bottom plate to form organoid precursors.

-

Transfer the aggregates to a low-attachment plate.

-

To stimulate nephrogenesis, treat the aggregates with a high-concentration pulse of 5 µM CHIR99021 for 1 hour.[7]

-

After the pulse, wash the organoids and culture them in APEL medium supplemented with 200 ng/mL FGF9 for 5 days.[7]

-

-

Maturation:

-

Withdraw all growth factors and culture the organoids in basic APEL medium for further self-organization and maturation of kidney structures.[7]

-

Important Considerations and Logical Relationships

The successful application of CHIR99021 requires careful consideration of its concentration and the timing of its administration, as these factors determine the cellular response.

-

Concentration-Dependent Effects: While nanomolar concentrations are sufficient to inhibit GSK-3, many protocols in developmental biology utilize micromolar concentrations.[13] It is crucial to be aware that at higher concentrations, off-target effects on other kinases may occur.[5][13] Therefore, it is essential to perform dose-response experiments and include appropriate controls to ensure the observed phenotype is a direct result of Wnt/β-catenin pathway activation.[13]

-

Temporal Specificity: The timing of Wnt activation is critical. For example, in kidney organoid formation, an initial prolonged exposure to CHIR99021 induces the necessary precursor cells, while a later, short pulse is required to trigger their differentiation into nephron structures.[7] Incorrect timing can lead to the formation of undesired cell types or inhibit proper development.

Conclusion

CHIR99021 is a powerful and versatile molecule that has revolutionized many aspects of developmental biology research. Its ability to potently and selectively inhibit GSK-3 provides a reliable method for activating the canonical Wnt/β-catenin pathway. This has enabled significant advances in maintaining stem cell pluripotency, directing cell differentiation, generating complex organoid models, and studying tissue regeneration. As research continues to unravel the complexities of developmental processes, the precise modulation of signaling pathways with tools like CHIR99021 will remain critical for both fundamental discovery and the development of future regenerative therapies.

References

- 1. reprocell.com [reprocell.com]

- 2. agscientific.com [agscientific.com]

- 3. stemcell.com [stemcell.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Generating kidney organoids from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intestinal organoid co-culture protocol to study cell competition in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regeneration of amputated mice digit tips by including Wnt signaling pathway with CHIR99021 and IWP-2 chemicals in limb organ culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regeneration of amputated mice digit tips by including Wnt signaling pathway with CHIR99021 and IWP-2 chemicals in limb organ culture system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Glycogen Synthase Kinase-3 Inhibition by CHIR99021 Promotes Alveolar Epithelial Cell Proliferation and Lung Regeneration in the Lipopolysaccharide-Induced Acute Lung Injury Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. CHIR99021-Treated Osteocytes with Wnt Activation in 3D-Printed Module Form an Osteogenic Microenvironment for Enhanced Osteogenesis and Vasculogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CHIR99021 in Cellular Reprogramming: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CHIR99021, a potent and highly selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3), has emerged as a cornerstone in the field of cellular reprogramming. Its ability to modulate the canonical Wnt/β-catenin signaling pathway has profound implications for inducing pluripotency, directing cell fate, and enhancing the efficiency of various reprogramming methodologies. This technical guide provides an in-depth exploration of CHIR99021's function, presenting quantitative data on its efficacy, detailed experimental protocols for its application, and visual representations of the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action: GSK-3 Inhibition and Wnt/β-catenin Pathway Activation

CHIR99021 exerts its effects primarily through the inhibition of GSK-3α and GSK-3β, two isoforms of a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes.[1][2] In the context of cellular reprogramming, the most critical consequence of GSK-3 inhibition is the activation of the canonical Wnt/β-catenin signaling pathway.[3]

In the absence of a Wnt signal, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), and GSK-3 phosphorylates β-catenin.[2][4] This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.[1]

The introduction of CHIR99021 disrupts this process. By inhibiting GSK-3, CHIR99021 prevents the phosphorylation of β-catenin.[1] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus.[1][4] In the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid-enhancing factor (TCF/LEF) transcription factors to initiate the expression of target genes crucial for maintaining pluripotency and driving cell fate decisions.[1][4]

Quantitative Impact of CHIR99021 on Cellular Reprogramming

The inclusion of CHIR99021 in reprogramming cocktails has been shown to significantly enhance efficiency across various applications. The following tables summarize key quantitative findings from the literature.

Table 1: Effect of CHIR99021 on iPSC Generation Efficiency

| Cell Type | Reprogramming Factors | CHIR99021 Concentration | Reported Efficiency Increase | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | Oct4, Klf4 | 10 µM | Enabled reprogramming in the absence of Sox2 | [3] |

| Mouse Embryonic Fibroblasts (MEFs) | VPA, 616452, Tranylcypromine, Forskolin, DZNep | Not specified | Part of a cocktail achieving up to 0.2% efficiency | [5] |

| Chicken Embryonic Fibroblasts (CEFs) | bFGF, RepSox, Forskolin, DZNep, BrdU, AM580, BMP4, Vitamin C, EPZ-5676, SGC0946, VPA | 4.5 µM | Identified as a critical factor for successful reprogramming | [6][7] |

Table 2: Influence of CHIR99021 on Gene Expression During Reprogramming

| Cell Type | Treatment | Gene(s) Analyzed | Fold Change/Observation | Reference |

| Mouse Embryonic Stem Cells | CHIR99021 (5 µM) | Nanog, Pou5f1 (Oct4) | Significant upregulation compared to randomly differentiated cells | [8] |

| Human Dental Pulp Stem Cells | CHIR99021 (5 nM) | Stemness markers | Enhanced expression | [9] |

| Cardiomyocytes | CHIR99021 (1 µM) | Ccnb1, Ccnb2, Ccnd2 | Significant upregulation of cyclin genes, indicating proliferation | [10] |

| Cardiomyocytes | CHIR99021 (1 µM) | Wnt1, Wnt2, Wnt6, Axin2, Lef1 | Significant upregulation of Wnt pathway genes | [10] |

| Germline Stem Progenitor Cells | CHIR99021 + PD0325901 (2i) | NANOG, SOX2 | Upregulated expression compared to CHIR99021 alone | [4] |

Table 3: Dose-Dependent Effects of CHIR99021 on Cell Viability and Proliferation

| Cell Type | CHIR99021 Concentration | Effect | Reference |

| Human Dental Pulp Stem Cells | 5 nM | Optimal concentration for higher cell viability | [9] |

| ST2 Bone Marrow Stromal Cells | < 5 µM | No significant effect on proliferation | [11] |

| ST2 Bone Marrow Stromal Cells | 7.5 µM and 10 µM | Elevated cell proliferative activity | [11] |

| Cerebral Organoids | 1 µM | Increased organoid size, decreased apoptosis, increased proliferation | [12] |

| Cerebral Organoids | 10 µM | Decreased organoid size, decreased apoptosis, decreased proliferation | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments involving CHIR99021 in cellular reprogramming.

Generation of Induced Pluripotent Stem Cells (iPSCs) from Fibroblasts

This protocol outlines a general approach for generating iPSCs from fibroblasts using a combination of small molecules that includes CHIR99021.

Materials:

-

Fibroblast culture medium (e.g., DMEM with 10% FBS)

-

N2B27 medium

-

Small molecule cocktail:

-

PD0325901 (MEK inhibitor)

-

CHIR99021 (GSK3β inhibitor)

-

A-83-01 (TGF-β/Activin/Nodal receptor inhibitor)

-

HA-100 (ROCK inhibitor)

-

hLIF (human leukemia inhibitory factor)

-

-

Basic fibroblast growth factor (bFGF)

-

Episomal reprogramming vectors (optional, for non-integrating methods)

-

Matrigel-coated plates

Procedure:

-

Culture fibroblasts in standard fibroblast medium until they reach the desired confluency for transfection.

-

(Optional) Transfect fibroblasts with episomal reprogramming vectors according to the manufacturer's protocol.

-

Allow cells to recover overnight in supplemented fibroblast medium.

-

On the following day, switch to N2B27 medium supplemented with bFGF and the small molecule cocktail containing CHIR99021.[13]

-

Culture the cells for approximately 15 days, changing the medium every other day.

-

Monitor for the emergence of iPSC-like colonies.

-

Once colonies are established, they can be transitioned to a standard iPSC maintenance medium.

References

- 1. Chemically Induced Reprogramming of Somatic Cells to Pluripotent Stem Cells and Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for differentiating cardiomyocytes and generating engineered heart tissues from human feeder-free extended pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The use of small molecules in somatic-cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Small molecules for reprogramming and transdifferentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CHIR99021 and Brdu Are Critical in Chicken iPSC Reprogramming via Small-Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CHIR99021 and Brdu Are Critical in Chicken iPSC Reprogramming via Small-Molecule Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Small Molecule GSK-3 Inhibitors Safely Promote the Proliferation and Viability of Human Dental Pulp Stem Cells—In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Generation of Human Induced Pluripotent Stem Cells (hiPSCs) from Fibroblasts using Episomal Vectors | Thermo Fisher Scientific - HK [thermofisher.com]

Preliminary Investigation of CHIR99021 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHIR99021 is a highly potent and selective small molecule inhibitor of glycogen synthase kinase 3 (GSK-3), with IC50 values of 6.7 nM and 10 nM for GSK3β and GSK3α, respectively.[1] By inhibiting GSK-3, CHIR99021 activates the canonical Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers.[2][3] This technical guide provides a preliminary investigation into the effects of CHIR99021 on cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways to support further research and drug development efforts.

Data Presentation

The following tables summarize the quantitative effects of CHIR99021 on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of CHIR99021 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |

| VA-ES-BJ | Epithelioid Sarcoma | 100 | MTS Assay | [4] |

| NEPS | Epithelioid Sarcoma | 50 | MTS Assay | [4] |

Table 2: Effects of CHIR99021 on Cancer Cell Viability

| Cell Line | Cancer Type | Concentration (µM) | Time (hours) | % Viability/Effect | Assay | Reference |

| VA-ES-BJ | Epithelioid Sarcoma | 100 | 24 | ~21% decrease in live cells | Trypan Blue Exclusion | [4] |

| VA-ES-BJ | Epithelioid Sarcoma | 100 | 48 | ~66% decrease in live cells | Trypan Blue Exclusion | [4] |

| HTFs | Tenon Fibrosis | 20 | 24, 48, 72 | Viability close to 100% at lower concentrations, decreased at 20µM | MTT Assay | [5] |

| Primary low-grade glioma cells | Glioma | 0.1 | - | ~90% survival rate | Apoptosis Analysis | [6] |

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is a general guideline for assessing the effect of CHIR99021 on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

CHIR99021 (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7)[7]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete medium and incubate overnight.

-

Drug Treatment: Prepare serial dilutions of CHIR99021 in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the CHIR99021 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

Western Blot Analysis of Wnt/β-catenin Pathway Activation

This protocol details the steps to analyze changes in key proteins of the Wnt/β-catenin pathway following CHIR99021 treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

CHIR99021 (stock solution in DMSO)

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-phospho-GSK-3β (Ser9), anti-GSK-3β, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of CHIR99021 for the appropriate duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the protein bands using an imaging system.

Mandatory Visualizations

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of CHIR99021.

Caption: General experimental workflow for investigating CHIR99021 in cancer cells.

Caption: Overview of the PI3K/AKT signaling pathway and its interaction with GSK-3β.

References

- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 2. reprocell.com [reprocell.com]

- 3. Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CHIR99021, trough GSK-3β Targeting, Reduces Epithelioid Sarcoma Cell Proliferation by Activating Mitotic Catastrophe and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effect of CHIR 99021, a Glycogen Synthase Kinase-3β Inhibitor, on Transforming Growth Factor β-Induced Tenon Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSK-3 inhibitor CHIR99021 enriches glioma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CHIR99021 in Human Pluripotent Stem Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHIR99021 is a highly selective and potent small molecule inhibitor of glycogen synthase kinase 3 (GSK-3) with IC50 values of 6.7 nM and 10 nM for GSK-3β and GSK-3α, respectively.[1][2] By inhibiting GSK-3, CHIR99021 activates the canonical Wnt/β-catenin signaling pathway, a critical regulator of pluripotency and differentiation in human pluripotent stem cells (hPSCs), which include both embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).[3][4] Its application in hPSC culture is multifaceted, ranging from promoting self-renewal and maintaining pluripotency to directing differentiation into various lineages.[1][3] These application notes provide detailed protocols for the use of CHIR99021 in hPSC culture, quantitative data for experimental design, and a visual representation of the underlying signaling pathway and experimental workflows.

Mechanism of Action

CHIR99021 functions as an ATP-competitive inhibitor of GSK-3. In the absence of Wnt signaling, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[3][5] The inhibition of GSK-3 by CHIR99021 prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm.[3] Stabilized β-catenin then translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[3][6] This activation of the Wnt pathway is crucial for modulating hPSC fate.

Applications in hPSC Culture

CHIR99021 has several key applications in the field of human pluripotent stem cell research:

-

Maintenance of Pluripotency: In combination with other small molecules, such as MEK inhibitors (e.g., PD0325901), CHIR99021 can help maintain hPSCs in a naive or "ground state" of pluripotency.[1][2]

-

Directed Differentiation: By activating Wnt signaling, CHIR99021 is a key component in protocols for directing hPSC differentiation into various lineages, including mesoderm, endoderm, and specific cell types like cardiomyocytes and neural progenitors.[7][8][9]

-

Somatic Cell Reprogramming: CHIR99021 can enhance the efficiency of reprogramming somatic cells into iPSCs.[[“]][11]

Quantitative Data Summary

The optimal concentration and duration of CHIR99021 treatment are critical for achieving the desired cellular outcome. The following tables summarize typical working concentrations for various applications based on published literature. It is important to note that optimal conditions may vary between different hPSC lines and experimental setups.

| Application | Cell Type | CHIR99021 Concentration (µM) | Typical Duration | Reference(s) |

| Pluripotency Maintenance (2i) | mESCs | 3 | Continuous | [2] |

| Somatic Cell Reprogramming | Human Fibroblasts | 3 | ~15 days | [11] |

| Cardiac Differentiation | hPSCs | 4 - 12 | 24 - 48 hours (initial stage) | [12][13][14] |

| Definitive Endoderm Induction | hPSCs | 1 - 3 | 24 - 72 hours | [15] |

| Neural Progenitor Induction | hESCs | 3 | 1 week | [9] |

| Inhibitor | Target(s) | IC50 (GSK-3β) | Typical Working Concentration (Stem Cells) |

| CHIR99021 | GSK-3α/β | 6.7 nM | 3 - 10 µM |

| BIO | GSK-3α/β | 5 nM | 0.5 - 5 µM |

| TWS119 | GSK-3β | 30 nM | 0.2 - 2 µM |

Experimental Protocols

Protocol 1: Preparation of CHIR99021 Stock Solution

This protocol outlines the preparation of a stock solution for CHIR99021, which has a molecular weight of 465.34 g/mol .[3]

Materials:

-

CHIR99021 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

To prepare a 10 mM stock solution, dissolve 2 mg of CHIR99021 in 429.8 µL of DMSO.[3]

-

Gently vortex or heat the solution at 37°C for 3-5 minutes to ensure complete solubilization.[3]

-

Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C and protect them from light.[3]

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5%.[3]

Protocol 2: Maintenance of hPSCs in a Naive-like State (2i/LIF Medium)

This protocol is adapted for maintaining mouse embryonic stem cells (mESCs) but principles can be applied to human naive PSC culture.

Materials:

-

hPSCs cultured on Matrigel-coated plates

-

N2B27 medium

-

CHIR99021 (10 mM stock)

-

PD0325901 (MEK inhibitor, 1 mM stock)

-

Human Leukemia Inhibitory Factor (hLIF)

-

Sterile cell culture plates/flasks

Procedure:

-

Prepare the 2i/LIF medium by supplementing N2B27 medium with:

-

3 µM CHIR99021

-

1 µM PD0325901

-

10 ng/mL hLIF

-

-

Culture hPSCs in the prepared 2i/LIF medium.

-

Change the medium every 1-2 days.

-

Passage the cells as needed, typically every 3-5 days.

Protocol 3: Directed Differentiation of hPSCs into Cardiomyocytes (Wnt Modulation)

This protocol provides a general framework for inducing cardiac differentiation through temporal modulation of the Wnt pathway.

Materials:

-

hPSCs at 70-80% confluency on Matrigel-coated plates

-

RPMI 1640 medium

-

B-27 Supplement (minus insulin)

-

CHIR99021 (10 mM stock)

-

IWP2 (Wnt inhibitor, optional, for later stages)

-

Phosphate-buffered saline (PBS)

Procedure: Day 0: Mesoderm Induction

-

Aspirate the maintenance medium from the hPSC culture.

-

Wash the cells once with PBS.

-

Add differentiation medium (RPMI 1640 with B-27 minus insulin) supplemented with 4 µM CHIR99021.[13]

Day 2: Wnt Inhibition (Optional, protocol dependent)

-

Aspirate the CHIR99021-containing medium.

-

Add fresh differentiation medium. Some protocols introduce a Wnt inhibitor like IWP2 at this stage to promote cardiac specification.[13]

Day 3 and onwards: Cardiomyocyte Maturation

-

Continue to culture the cells in the differentiation medium.

-

Change the medium every 2-3 days.

-

Spontaneously beating areas should begin to appear between days 8 and 15.

-

Characterize the differentiated cells using cardiac-specific markers such as cardiac Troponin T (cTnT).

Visualizations

Signaling Pathway Diagram

Caption: CHIR99021 inhibits GSK-3, leading to β-catenin stabilization and Wnt pathway activation.

Experimental Workflow Diagram

Caption: General workflow for hPSC maintenance and directed differentiation using CHIR99021.

References

- 1. stemcell.com [stemcell.com]

- 2. benchchem.com [benchchem.com]

- 3. reprocell.com [reprocell.com]

- 4. agscientific.com [agscientific.com]

- 5. Regulation of Induced Pluripotent Stem (iPS) Cell Induction by Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 8. Controlling Expansion and Cardiomyogenic Differentiation of Human Pluripotent Stem Cells in Scalable Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. consensus.app [consensus.app]

- 11. Generation of Human Induced Pluripotent Stem Cells (hiPSCs) from Fibroblasts using Episomal Vectors | Thermo Fisher Scientific - KR [thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. Improving cardiac differentiation of human pluripotent stem cells by targeting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. researchgate.net [researchgate.net]

Application Notes: Optimal Use of CHIR99021 for Efficient Cardiomyocyte Differentiation

Introduction

The differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into cardiomyocytes is a critical process for cardiovascular research, drug screening, and regenerative medicine. The temporal modulation of the Wnt/β-catenin signaling pathway has been identified as a key regulator of cardiac lineage commitment. CHIR99021, a highly selective and potent inhibitor of glycogen synthase kinase 3β (GSK3β), plays a pivotal role in this process by activating the canonical Wnt pathway. This document provides detailed protocols and application notes on the optimal working concentration and methodology for using CHIR99021 to induce efficient cardiomyocyte differentiation from PSCs.

Mechanism of Action: Wnt/β-catenin Pathway Activation

CHIR99021 functions by inhibiting GSK3β, a key component of the β-catenin destruction complex.[1][2] In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK3β, CHIR99021 prevents β-catenin phosphorylation, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus.[2][3] In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of Wnt target genes, which are crucial for inducing mesoderm, the precursor to cardiomyocytes.[2][3][4][5] This initial activation of Wnt signaling is a critical first step in directed cardiac differentiation.[3][4]

Data Presentation: CHIR99021 Concentration and Differentiation Efficiency

The optimal concentration of CHIR99021 is highly dependent on the specific pluripotent stem cell line and culture conditions (e.g., monolayer vs. embryoid body culture).[6][7][8] It is crucial to empirically determine the optimal concentration for each cell line to achieve maximal differentiation efficiency. Below is a summary of concentrations reported in various studies.

| Cell Type | CHIR99021 Concentration | Duration of Treatment | Subsequent Wnt Inhibitor | Reported Differentiation Efficiency |

| Mouse ESCs | 3 µM | 48 hours (Days 0-2) | XAV939 | Highest expression of cTnT and Myh6 compared to 1, 2, and 4 µM.[1] |